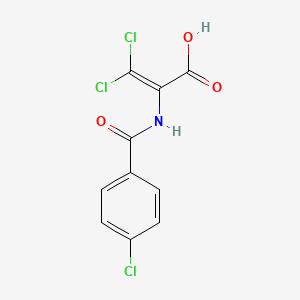

3,3-Dichloro-2-(4-chlorobenzamido)acrylic acid

Description

3,3-Dichloro-2-(4-chlorobenzamido)acrylic acid is a halogenated acrylic acid derivative characterized by a dichloro-substituted acrylic acid backbone and a 4-chlorobenzamido group.

Properties

IUPAC Name |

3,3-dichloro-2-[(4-chlorobenzoyl)amino]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO3/c11-6-3-1-5(2-4-6)9(15)14-7(8(12)13)10(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIWPUNLGXQNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=C(Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357101 | |

| Record name | ST50543602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61767-29-1 | |

| Record name | ST50543602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3-Dichloro-2-(4-chlorobenzamido)acrylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action

This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological properties. It is suggested that these compounds may inhibit the proliferation of certain cells, indicating potential anticancer activity.

Mode of Action

The mode of action involves interaction with specific cellular targets, leading to the modulation of various signaling pathways. For instance, it has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.

Biochemical Pathways

The compound likely affects multiple biochemical pathways. Research indicates that it can inhibit enzymes involved in critical cellular processes, potentially leading to reduced cell growth and increased apoptosis in malignant cells .

Pharmacokinetics

In silico studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability. This property is essential for its potential therapeutic applications.

Cellular Effects

In laboratory settings, this compound has demonstrated significant effects on various cell types. It has been observed to enhance cognitive function and reduce oxidative stress at low doses in animal models.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules through hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation and alterations in gene expression .

Case Studies

- Anticancer Activity : A study conducted on cancer cell lines revealed that this compound significantly inhibited cell proliferation compared to untreated controls. The compound induced apoptosis through activation of caspase pathways.

- Antioxidant Properties : In vivo studies showed that administration of this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role as an antioxidant agent.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antioxidant | Reduction in reactive oxygen species (ROS) | |

| Cognitive Enhancement | Improvement in cognitive function at low doses |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,3-Dichloro-2-(4-chlorobenzamido)acrylic acid with structurally related chlorinated acrylic acid derivatives, focusing on molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison of Chlorinated Acrylic Acid Derivatives

* Inferred from analogous synthesis in .

Key Comparative Insights:

Structural Variations: The dichloro substitution in the target compound distinguishes it from mono-chlorinated analogs like 3-(4-chlorophenyl)acrylic acid . Benzamido vs. Benzoyl Groups: Compounds with a benzamido group (e.g., 6c ) exhibit stronger enzyme inhibition (72% sEH inhibition) compared to benzoyl derivatives, likely due to hydrogen-bonding capabilities of the amide NH .

Synthetic Routes :

- Many analogs are synthesized via oxazolone ring-opening (e.g., compound 4a ), suggesting the target compound may follow a similar pathway. However, dichloro-substituted precursors would require specialized reagents.

Biological Activity :

- The hydrazinyl linker in compound 6c demonstrates the importance of functional group placement for enzyme inhibition. The target compound’s dichloro substitution could further modulate such interactions.

Physical Properties: Chlorine substituents generally increase melting points and lipophilicity. For example, 4-amino-2-chlorobenzoic acid melts at 210–215°C , whereas simpler acrylic acids (e.g., 3-(4-chlorophenyl)acrylic acid ) lack such data, indicating higher stability in halogenated derivatives.

Research Findings and Gaps

- Antiproliferative Potential: Compound 4a’s antiproliferative activity suggests that the target compound’s dichloro substitution could enhance cytotoxicity, though direct evidence is lacking.

- Enzyme Inhibition : The 72% sEH inhibition by 6c highlights the role of chlorobenzamido groups in targeting enzymes. Comparative studies are needed to assess the dichloro derivative’s efficacy.

- Safety Profile : Acrylic acid derivatives are associated with respiratory and dermal hazards . The target compound’s chlorine content may necessitate stringent handling protocols, as seen with other chlorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.